molecular formula C23H25NO5 B11404549 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B11404549
M. Wt: 395.4 g/mol
InChI Key: DZMNKEKLWPLBKF-UHFFFAOYSA-N
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Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains methoxy and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, such as sodium ethoxide. This reaction forms the chromen-2-one ring system.

    Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxy groups can be introduced using methanol and a strong acid, while methyl groups can be introduced using methyl iodide and a base.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the chromen-2-one derivative with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings. For example, halogenation can be achieved using halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, diols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it a potential candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, antioxidant, or anticancer properties. Research is ongoing to explore its therapeutic potential.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, the compound may interact with cellular signaling pathways, such as the MAPK or PI3K/Akt pathways, influencing cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
  • Methyl 3-[(6-methoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]benzoate
  • 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Uniqueness

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is unique due to its specific combination of functional groups and structural features. The presence of both methoxy and methyl groups, along with the chromen-2-one core, provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C23H25NO5/c1-15-19-9-8-18(28-3)14-21(19)29-23(26)20(15)10-11-22(25)24-13-12-16-4-6-17(27-2)7-5-16/h4-9,14H,10-13H2,1-3H3,(H,24,25)

InChI Key

DZMNKEKLWPLBKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

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